N-Dodecyl-N-nitrosourea

Description

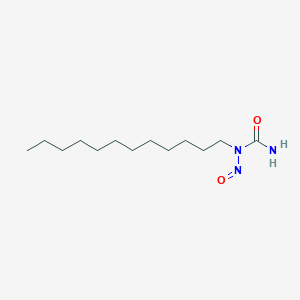

N-Dodecyl-N-nitrosourea (DDNU) is a synthetic alkylating agent belonging to the nitrosourea family, characterized by a 12-carbon aliphatic chain (dodecyl group) attached to the nitrosourea backbone. Nitrosoureas are known for their alkylating and carbamoylating properties, which enable DNA adduct formation and cross-linking, leading to cytotoxic and mutagenic effects. Key properties of DDNU include:

- Molecular formula: Likely C₁₃H₂₇N₃O₂ (based on alkyl chain substitution).

- Mechanism: Alkylation at DNA bases (e.g., O⁶-guanine) and possible carbamoylation of proteins.

Properties

CAS No. |

63592-24-5 |

|---|---|

Molecular Formula |

C13H27N3O2 |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

1-dodecyl-1-nitrosourea |

InChI |

InChI=1S/C13H27N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-18)13(14)17/h2-12H2,1H3,(H2,14,17) |

InChI Key |

AZJCZIYMYBKLMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C(=O)N)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N-nitrosourea can be synthesized through the reaction of dodecylamine with nitrous acid. The reaction typically involves the following steps:

Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.

Reaction with Dodecylamine: The nitrous acid is then reacted with dodecylamine to form this compound.

The reaction conditions usually involve maintaining a low temperature to prevent the decomposition of nitrous acid and to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N-nitrosourea undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Produces nitroso compounds.

Reduction: Produces primary amines.

Substitution: Produces various substituted ureas depending on the nucleophile used.

Scientific Research Applications

N-Dodecyl-N-nitrosourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing nitroso groups.

Biology: Studied for its mutagenic properties and its ability to induce specific genetic mutations.

Medicine: Investigated for its potential as an antitumor agent, particularly in brain cancer treatment due to its ability to cross the blood-brain barrier.

Industry: Used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Dodecyl-N-nitrosourea involves its ability to alkylate DNA. This alkylation leads to the formation of cross-links in the DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include:

DNA Alkylation: Formation of covalent bonds with DNA bases.

Inhibition of DNA Repair Enzymes: The alkylated DNA is not easily repaired, leading to apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on alkyl chain length and substituent polarity.

Key Differences :

DNA Adduct Formation and Repair

Mechanistic Insights :

Toxicity and Carcinogenicity

Notable Trends:

Functional Implications :

- DDNU’s lipophilicity could make it useful in targeting lipid-rich tumors or blood-brain barrier penetration, but its stability and metabolic clearance remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.